molecular formula C3HBrClNO2S2 B2715106 4-Bromo-1,2-thiazole-5-sulfonyl chloride CAS No. 1781557-85-4

4-Bromo-1,2-thiazole-5-sulfonyl chloride

Cat. No.: B2715106
CAS No.: 1781557-85-4
M. Wt: 262.52
InChI Key: KASDPSHEOCETRD-UHFFFAOYSA-N
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Description

4-Bromo-1,2-thiazole-5-sulfonyl chloride is a chemical compound that contains a thiazole ring. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

Thiazole synthesis involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . The 5-aryl-1,3-thiazole core can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a heterocycle with sulfur and nitrogen atoms. This ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Chemical Reactions Analysis

The thiazole ring in this compound has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .

Scientific Research Applications

Synthesis of Antiproliferative Agents

The synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, related to 4-Bromo-1,2-thiazole-5-sulfonyl chloride, was described as part of the development of an acyl sulfonamide anti-proliferative agent, LY573636·Na. This process highlights the potential of such compounds in the synthesis of drugs aimed at inhibiting cancer cell growth (Yates et al., 2009).

Development of Clickable Reagents

A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), was developed, showcasing the utility of bromo and sulfonyl functionalities in creating materials for regioselective synthesis. This application underscores the versatility of bromo-sulfonyl compounds in chemical syntheses, contributing to the expanding toolkit for constructing functionalized isoxazoles (Leng & Qin, 2018).

Antiviral Activity of Sulfonamides

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, demonstrated the potential antiviral properties of sulfonamide derivatives. This research area highlights the therapeutic applications of sulfonamide-based compounds, including those structurally related to this compound (Chen et al., 2010).

Antimicrobial Applications

A study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use indicates the broader application of sulfonamide moieties in combating microbial infections. This area of research further demonstrates the importance of sulfonyl chloride derivatives in developing new antimicrobial agents (Darwish et al., 2014).

Preparation and Reactivity

Research on the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole to produce 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride reveals the compound's capability to react with amines to build sulfonamides. This property is crucial for synthesizing a wide range of sulfonamide-based compounds, indicating the significance of such reactive intermediates in organic synthesis (Turov et al., 2014).

Safety and Hazards

4-Bromo-1,2-thiazole-5-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

Biochemical Analysis

Properties

IUPAC Name

4-bromo-1,2-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrClNO2S2/c4-2-1-6-9-3(2)10(5,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASDPSHEOCETRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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